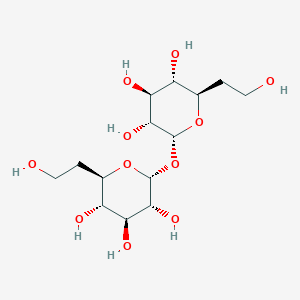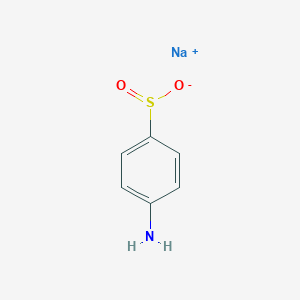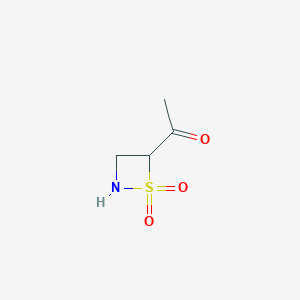
3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-carbonsäure
Übersicht
Beschreibung
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as key precursors in the synthesis of various important compounds.
Synthesis Analysis
The synthesis of related 1,4-benzoxazine derivatives has been explored in several studies. A two-step protocol has been developed for the synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, which involves intramolecular arylamination catalyzed by a RuPhos Palladacycle . Another approach for the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates involves the reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride . Additionally, a synthesis method for nitro-substituted 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid has been reported, starting from 4-hydroxy-3-nitrobenzoic acid and involving steps such as esterification, etherification, reductive cyclization, nitration, and hydrolysis .
Molecular Structure Analysis
The molecular structure of these compounds has been established through various analytical techniques. For instance, the structure of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates was confirmed by X-ray analysis and NMR correlation spectroscopy . The configuration around the double bond of certain stereoisomers was also established by X-ray diffraction analysis .
Chemical Reactions Analysis
The 1,4-benzoxazine derivatives participate in various chemical reactions. For example, the synthesis of optically active 1,4-benzoxazinones and 1,5-benzoxazepinones involves regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines . The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines is another reaction that leads to the formation of 1,4-benzoxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methyl and chloro groups at specific positions can significantly affect the compound's activity, as seen in the structure-activity relationships of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, which exhibit potent serotonin-3 (5-HT3) receptor antagonistic activity . The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from salicylamide and various aldehydes and ketones also highlights the versatility of these compounds in forming different structures with distinct properties .
Wissenschaftliche Forschungsanwendungen
Medizin: PARP-Inhibitoren
Diese Verbindung kann als Poly(ADP-Ribose)-Polymerase (PARP)-Inhibitor zur Behandlung von Krankheiten verwendet werden. PARP-Inhibitoren sind eine Gruppe pharmakologischer Inhibitoren, die in der Krebstherapie eingesetzt werden, insbesondere bei Tumoren mit BRCA-Mutationen .
Pharmakologie: COX-Hemmung
Es hat sich gezeigt, dass es das Potenzial hat, Cyclooxygenase-(COX)-Enzyme zu hemmen, die am Entzündungsprozess beteiligt sind. Die daraus gewonnenen Verbindungen zeigten eine signifikante Hemmung von COX-1- und COX-2-Enzymen, was für die Entwicklung entzündungshemmender Medikamente von Vorteil sein könnte .
Industrie: Pestizide Aktivitäten
Aryl-fusionierte 1,4-Oxazinderivate wurden auf ihre pestiziden Aktivitäten, insbesondere auf ihre antifressenden und antimykotischen Eigenschaften, untersucht. Dies deutet darauf hin, dass die Verbindung zur Entwicklung neuer Pestizide mit spezifischen Wirkmechanismen eingesetzt werden könnte .
Die einzigartigen Eigenschaften der Verbindung machen sie für verschiedene Anwendungen in verschiedenen Branchen geeignet, obwohl in den Suchergebnissen keine spezifischen Details zu diesen Anwendungen angegeben sind.
Chemical Book - 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXYLIC ACID [Springer - Identification of 3-hydroxy-43,4-dihydro-3-oxo-2H-1,4 … Ingenta Connect - Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriva …
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as an inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition can lead to the accumulation of DNA damage in the cell, which can ultimately lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival.
Eigenschaften
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYUDMUBYRVMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351647 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134997-87-8 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)





![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
